molecular formula C9H11I B150738 1-Iodo-4-propylbenzene CAS No. 126261-84-5

1-Iodo-4-propylbenzene

Cat. No. B150738
M. Wt: 246.09 g/mol
InChI Key: ZRWCHMFGMKNWEC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of iodobenzene derivatives can involve various methods, including oxidative conditions that generate hypervalent iodine species in situ, as seen in the synthesis of cyclopentane products from δ-alkynyl β-ketoesters . Another method includes the iodobenzene-catalyzed cyclization of 2-aryl-N-methoxyethanesulfonamides with m-chloroperoxybenzoic acid . Although these methods do not directly apply to 1-Iodo-4-propylbenzene, they provide insight into the types of reactions that iodobenzene compounds can undergo.

Molecular Structure Analysis

The molecular structure of iodobenzene derivatives can be quite complex, with the potential for adjacent quaternary and tertiary stereocenters . The structure of 1,4-diiodobenzene has been determined to be orthorhombic, with specific bond lengths and angles that imply a slight deviation from planarity10. This information can be extrapolated to understand the potential structural characteristics of 1-Iodo-4-propylbenzene.

Chemical Reactions Analysis

Iodobenzene compounds are versatile in chemical reactions. For instance, they can catalyze the oxidative C-H amination of N-substituted amidines to produce benzimidazoles , or participate in cascade C-O/C-C formation reactions . These reactions highlight the reactivity of the iodine substituent on the benzene ring, which is also relevant for 1-Iodo-4-propylbenzene.

Physical and Chemical Properties Analysis

The physical and chemical properties of iodobenzene derivatives can vary widely. For example, the redox properties of tetrafluorobenzene derivatives have been studied, showing the influence of substituents on the electronic properties of the benzene ring . The steric effects of substituents on iodobenzene can also lead to interesting distortions in molecular structure . These insights can be used to infer the potential properties of 1-Iodo-4-propylbenzene, such as its reactivity and interaction with other molecules.

Scientific Research Applications

Oxidation Studies

1-Iodo-4-propylbenzene has been the subject of various oxidation studies. For instance, the oxidation of n-propylbenzene, a closely related compound, has been experimentally studied in a jet-stirred reactor. This research highlights the oxidation process at high temperatures and its implications for understanding the thermal decomposition and formation of different radicals, which could be relevant to 1-Iodo-4-propylbenzene as well (Dagaut, Ristori, Bakali, & Cathonnet, 2002).

Nanowire Construction

Research involving 1-iodo-4-nitrobenzene, a compound structurally similar to 1-Iodo-4-propylbenzene, indicates its potential in nanowire construction. A study showed that 1-iodo-4-nitrobenzene molecules can construct nanowires on graphite surfaces, which could imply similar capabilities for 1-Iodo-4-propylbenzene in nanotechnology applications (Jiang, Wang, & Deng, 2007).

Halogenation Processes

1-Iodo-4-propylbenzene might also be involved in halogenation processes, as shown in studies involving related iodo compounds. For instance, research on ring halogenations of polyalkylbenzenes using N-Halosuccinimide and acidic catalysts can offer insights into how halogenation might be applicable to 1-Iodo-4-propylbenzene (Bovonsombat & Mcnelis, 1993).

Liquid Crystal Research

Another application area is in the development of liquid crystals. Research on the design and investigation of calamitic liquid crystals with low aspect-ratios using compounds like 1-iodo-2,4,5-tri(4-alkoxyphenylethynyl)benzenes, which are structurally similar to 1-Iodo-4-propylbenzene, indicates potential applications in display technologies (Hsu et al., 2005).

Crystal Structure Analysis

Studies on the crystal packing of compounds like 1-iodo-3-nitrobenzene can provide insights into the structural analysis of 1-Iodo-4-propylbenzene. Such studies reveal how intermolecular interactions, like halogen bonding, influence crystal structures, which is critical in materials science and chemistry (Merz, 2003).

Catalysis and Synthesis

1-Iodo-4-propylbenzene may also be relevant in catalysis and synthesis. Research on the synthesis of N-picolylcarboxamides via palladium-catalyzed aminocarbonylation of iodobenzene demonstrates the use of iodo compounds in complex chemical syntheses (Gergely et al., 2014).

Safety And Hazards

According to the safety data sheet, 1-Iodo-4-propylbenzene should be handled with personal protective equipment, including face protection . It should be stored in a dry, cool, and well-ventilated place . Contact with skin, eyes, or clothing should be avoided, as well as ingestion and inhalation .

properties

IUPAC Name

1-iodo-4-propylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11I/c1-2-3-8-4-6-9(10)7-5-8/h4-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWCHMFGMKNWEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10346481
Record name 1-Iodo-4-propylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Iodo-4-propylbenzene

CAS RN

126261-84-5
Record name 1-Iodo-4-propylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
A Chołuj, P Kula, R Dąbrowski, M Tykarska… - Journal of Materials …, 2014 - pubs.rsc.org
… further on – see the method of preparation of 2-fluoro-1-iodo-4-propylbenzene (9). … The method is given using the example of 2-fluoro-1-iodo-4-propylbenzene (compound 9). A mixture …
Number of citations: 22 pubs.rsc.org
YH Lee, B Morandi - Nature Chemistry, 2018 - nature.com
… We next qualitatively measured the rate of the ArCOCl/ArI metathesis reaction by monitoring the disappearance or formation of 1-iodo-4-propylbenzene (4-n-PrPhI) by quantitative gas …
Number of citations: 90 www.nature.com
J Guo, Z Huang, T Wang, L Zhang… - Letters in Organic …, 2013 - ingentaconnect.com
… 3 was prepared using 2 and 4-propylphenylacetylene, which was synthesized via Sonogashira reaction from 1-iodo-4-propylbenzene, as starting materials. 6 was prepared by the …
Number of citations: 3 www.ingentaconnect.com

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